2-hydroxyethyl N-methylcarbamate mechanism of action
2-hydroxyethyl N-methylcarbamate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-hydroxyethyl N-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the mechanism of action of 2-hydroxyethyl N-methylcarbamate, a representative member of the N-methylcarbamate class of compounds. While specific kinetic and metabolic data for this particular molecule are not extensively available in public literature, this guide synthesizes established principles of N-methylcarbamate toxicology and pharmacology to present a robust framework for its investigation. The primary mechanism of action, reversible inhibition of acetylcholinesterase (AChE), is detailed, along with the resultant toxicological effects. Furthermore, this guide outlines detailed, field-proven experimental protocols for the in vitro and in vivo characterization of this compound, including methods for assessing AChE inhibition, acute toxicity, and metabolic fate. This document is intended to serve as an authoritative resource for researchers and drug development professionals, providing both foundational knowledge and practical methodologies for the study of 2-hydroxyethyl N-methylcarbamate and related compounds.
Introduction to 2-hydroxyethyl N-methylcarbamate and the N-Methylcarbamate Class
2-hydroxyethyl N-methylcarbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Specifically, as an N-methylcarbamate, it shares a core structural motif with a wide range of biologically active molecules, most notably a class of insecticides and some therapeutic agents. The biological activity of N-methylcarbamates is intrinsically linked to their ability to interact with and inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1] Understanding the mechanism of action of 2-hydroxyethyl N-methylcarbamate therefore requires a thorough grounding in the biochemistry of cholinergic neurotransmission and the principles of enzyme inhibition. This guide will elucidate this mechanism and provide the necessary experimental frameworks to investigate it.
Table 1: Physicochemical Properties of 2-hydroxyethyl N-methylcarbamate
| Property | Value | Source |
| CAS Number | 13296-57-6 | [2] |
| Molecular Formula | C₄H₉NO₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| IUPAC Name | 2-hydroxyethyl N-methylcarbamate | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 248.2 °C at 760 mmHg | [3] |
| Density | 1.141 g/cm³ | [3] |
Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition
The primary and most significant mechanism of action for 2-hydroxyethyl N-methylcarbamate, like other N-methylcarbamates, is the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation is essential for terminating the nerve impulse and allowing the postsynaptic neuron or muscle cell to repolarize.
The Cholinergic Synapse and the Role of Acetylcholinesterase
In a functioning cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the signal. To ensure the fidelity and control of neurotransmission, ACh must be rapidly removed from the synapse. AChE, present in high concentrations at the postsynaptic membrane, fulfills this role with remarkable efficiency.
Carbamylation of the Acetylcholinesterase Active Site
2-hydroxyethyl N-methylcarbamate acts as a pseudo-substrate for AChE. It binds to the active site of the enzyme, which contains a catalytic triad of serine, histidine, and glutamate. The carbamate moiety of the molecule is then transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme intermediate. This process, known as carbamylation, renders the enzyme inactive as it can no longer hydrolyze acetylcholine.[1]
The key distinction between the action of carbamates and organophosphates is the stability of this enzyme-inhibitor complex. While organophosphates form a very stable, essentially irreversibly phosphorylated enzyme, the carbamylated enzyme formed by N-methylcarbamates is much less stable and undergoes spontaneous hydrolysis.[1][4] This regenerates the active enzyme, and the inhibition is therefore considered reversible. The rate of this decarbamylation is significantly slower than the rate of hydrolysis of acetylcholine, leading to a temporary but potent inhibition of AChE.
Kinetics of Inhibition
Caption: Mechanism of acetylcholinesterase inhibition in the cholinergic synapse.
Toxicology and Clinical Manifestations
The inhibition of AChE by 2-hydroxyethyl N-methylcarbamate leads to an accumulation of acetylcholine at nerve endings. This results in excessive stimulation of muscarinic and nicotinic receptors, leading to a state known as a cholinergic crisis.[5][6] The clinical presentation is often indistinguishable from that of organophosphate poisoning.[5]
Muscarinic and Nicotinic Effects
The signs and symptoms of acute toxicity can be categorized based on the type of cholinergic receptor being overstimulated.
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Muscarinic Effects: These arise from the overstimulation of parasympathetic nerve endings and are often remembered by the mnemonic DUMBBELLS (Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Lethargy, Salivation).[6]
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Nicotinic Effects: These result from overstimulation of nicotinic receptors at the neuromuscular junction and in autonomic ganglia. Symptoms include muscle fasciculations, cramping, weakness, and eventually flaccid paralysis.[4] In severe cases, paralysis of the respiratory muscles can be fatal.[1]
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Central Nervous System (CNS) Effects: Carbamates can cross the blood-brain barrier, leading to CNS effects such as anxiety, confusion, ataxia, seizures, and coma.[4]
Table 2: Clinical Manifestations of Cholinergic Crisis
| System | Signs and Symptoms | Receptor Type |
| Muscarinic | Salivation, Lacrimation, Urination, Defecation, GI cramping, Emesis, Bradycardia, Miosis, Bronchorrhea, Bronchospasm | Muscarinic |
| Nicotinic | Muscle fasciculations, Cramping, Weakness, Paralysis, Tachycardia, Hypertension | Nicotinic |
| CNS | Anxiety, Confusion, Ataxia, Slurred speech, Seizures, Coma, Respiratory depression | Muscarinic & Nicotinic |
Metabolism and Detoxification
The duration and intensity of the toxic effects of 2-hydroxyethyl N-methylcarbamate are influenced by its metabolic fate. N-methylcarbamates are primarily metabolized in the liver by enzymatic hydrolysis.[4] While a specific metabolic pathway for 2-hydroxyethyl N-methylcarbamate has not been detailed in the available literature, a putative pathway can be constructed based on the metabolism of structurally related compounds.
The primary routes of metabolism are expected to be:
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Ester Hydrolysis: Cleavage of the carbamate ester bond by carboxylesterases to yield 2-hydroxyethanol, methylamine, and carbon dioxide.
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Oxidative Metabolism: Cytochrome P450 enzymes may be involved in reactions such as hydroxylation of the ethyl group or N-demethylation.
-
Phase II Conjugation: The hydroxyl group of the parent compound or its metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates that are readily excreted in the urine.[1]
Caption: Workflow for the in vitro AChE inhibition assay (Ellman's Method).
Protocol 2: In Vivo Assessment of Acute Oral Toxicity (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance. It is designed to use a minimal number of animals while still allowing for classification of the substance's toxicity. [7][8] Materials:
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Healthy, young adult rodents (e.g., rats or mice), single-sex (preferably females).
-
2-hydroxyethyl N-methylcarbamate (test substance).
-
Vehicle for administration (e.g., water, corn oil).
-
Oral gavage needles.
-
Standard laboratory animal caging and diet.
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Dose Selection: Based on available information, select a starting dose from the OECD-defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight). [9]3. Dosing:
-
Fast animals overnight prior to dosing (food, but not water).
-
Administer a single oral dose of the test substance to a group of 3 animals using a gavage needle.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the onset, duration, and severity of toxic effects.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
Record all mortalities.
-
-
Stepwise Procedure Logic:
-
The outcome of the first step (e.g., no mortality, mortality in some or all animals) determines the next step.
-
If mortality occurs, the next step involves dosing at a lower fixed dose level.
-
If no mortality occurs, the next step involves dosing at a higher fixed dose level.
-
Refer to the specific flowcharts in OECD TG 423 for detailed decision-making.
-
-
Endpoint: The procedure is concluded when the results allow for the classification of the substance into a GHS toxicity category, or when a limit dose (e.g., 2000 mg/kg) has been tested without mortality. 7. Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.
Caption: Workflow for in vivo acute oral toxicity testing (adapted from OECD 423).
Protocol 3: In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the metabolites of 2-hydroxyethyl N-methylcarbamate produced by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest).
-
2-hydroxyethyl N-methylcarbamate (test substance).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile or methanol (for quenching the reaction).
-
Centrifuge.
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry).
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare a stock solution of the test substance in a solvent like DMSO. The final concentration of the organic solvent in the incubation should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL), and the test substance at the desired concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH system.
-
-
Reaction Termination:
-
After a set time (e.g., 30-60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC-UV or, ideally, LC-MS/MS to separate and identify the parent compound and any newly formed metabolites.
-
Compare the chromatograms of the NADPH-positive and NADPH-negative samples. Peaks present only in the NADPH-positive sample are potential metabolites.
-
Caption: Workflow for in vitro metabolism study using liver microsomes.
Conclusion
The mechanism of action of 2-hydroxyethyl N-methylcarbamate is centered on its ability to act as a reversible inhibitor of acetylcholinesterase. This action leads to a predictable set of toxicological outcomes consistent with a cholinergic crisis. While compound-specific data are sparse, this guide provides a robust framework based on the well-understood pharmacology and toxicology of the N-methylcarbamate class. The detailed experimental protocols included herein offer a clear path for researchers to generate specific data on the inhibitory potency, toxicity, and metabolic fate of 2-hydroxyethyl N-methylcarbamate, thereby filling the current knowledge gaps and enabling a more complete risk assessment and understanding of its biological activity.
References
-
Kamal, M. A. (2007). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters, 427(2), 93-97. [Link]
-
Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]
-
Sterling, J., Herzig, Y., Goren, T., Finkelstein, N., & Weinstock, M. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Bioorganic & Medicinal Chemistry, 10(11), 3585-3592. [Link]
-
Cegan, A., & Kuca, K. (2007). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C, 62(7-8), 565-570. [Link]
-
Aygun, D., & Ozturk, M. (2019). In vitro AChE inhibition by methomyl (carbamate) and profenofos (organophosphate) pesticides using Ellman et al. [10]method. ResearchGate. [Link]
-
Sterling, J., Herzig, Y., Goren, T., Finkelstein, N., & Weinstock, M. (2002). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. [Link]
-
Remaley, A. T., Hicks, D. G., Kane, M. D., & Shaw, L. M. (1988). Laboratory Assessment of Poisoning With a Carbamate Insecticide. Clinical Chemistry, 34(9), 1933-1936. [Link]
-
Pike, S. J., Henderson, W. M., & Buck, W. B. (2004). Biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide by rat liver microsomes, cytosol, and slices and by expressed rat and human cytochromes P450. Chemical Research in Toxicology, 17(7), 934-942. [Link]
-
PubChem. (n.d.). ethyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-hydroxyethyl N-methylcarbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Kunes, M., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2520-2531. [Link]
-
Cegan, A., & Kuca, K. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. Zeitschrift für Naturforschung C, 62(3-4), 283-286. [Link]
-
OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Molina, M., Pérez-Bendito, D., & Silva, M. (1999). Multi-residue analysis of N-methylcarbamate pesticides and their hydrolytic metabolites in environmental waters by use of solid-phase extraction and micellar electrokinetic chromatography. Electrophoresis, 20(17), 3439-3449. [Link]
-
Petreski, T., Kit, B., Strnad, M., Grenc, D., & Svenšek, F. (2020). Cholinergic syndrome: a case report of acute organophosphate and carbamate poisoning. Arhiv za higijenu rada i toksikologiju, 71(2), 163-167. [Link]
-
Warner, M. L., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics, 11(8), 668. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
-
Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: An overview. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 85-87. [Link]
-
Worek, F., et al. (2020). A case report of cholinesterase inhibitor poisoning: cholinesterase activities and analytical methods for diagnosis and clinical decision making. Clinical Toxicology, 58(4), 312-317. [Link]
-
Lecamwasam, D. S., & Franklin, C. S. (1976). Liver microsomal drug-metabolizing enzyme activity: enhancement by blockade of degradative processes in promethazine-treated rats. British Journal of Pharmacology, 58(3), 440-445. [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved February 2, 2026, from [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
-
Pérez-Arauz, J. C., et al. (2021). Carbamate poisoning as a cause of cholinergic syndrome and differences in the treatment of organophosphate poisoning. Medicina Interna de Mexico, 37(5), 724-728. [Link]
-
Nguyen, H. H., et al. (2021). Presentation and Treatment of cholinergic Crisis in the setting of Carbamate poisoning. Clinical Case Reports, 9(2), 856-860. [Link]
-
Warner, M. L., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. [Link]
-
Obach, R. S., et al. (2008). Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose. Chemical Research in Toxicology, 21(9), 1814-1824. [Link]
-
Miners, J. O., et al. (1988). Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations. Biochemical Pharmacology, 37(6), 1137-1144. [Link]
-
European Union. (n.d.). Acute Toxicity. The Joint Research Centre: EU Science Hub. Retrieved February 2, 2026, from [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved February 2, 2026, from [Link]
-
OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Sources
- 1. Biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide by rat liver microsomes, cytosol, and slices and by expressed rat and human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate poisoning as a cause of cholinergic syndrome and differences in the treatment of organophosphate poisoning [medigraphic.com]
- 6. Presentation and Treatment of cholinergic Crisis in the setting of Carbamate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
